REACTION_CXSMILES
|
C(N[C:6]([NH:8][S:9]([C:12]1[C:20]2[O:19][C:18]([CH3:22])([CH3:21])[CH2:17][C:16]=2[CH:15]=[CH:14][CH:13]=1)(=[O:11])=[O:10])=[O:7])CCC.C1N2CCN(CC2)C1.C(Cl)(Cl)=O>C1(C)C(C)=CC=CC=1>[CH3:21][C:18]1([CH3:22])[CH2:17][C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([S:9]([N:8]=[C:6]=[O:7])(=[O:11])=[O:10])[C:20]=2[O:19]1
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Name
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N-(n-butylaminocarbonyl)-2,3-dihydro-2,2-dimethyl-7-benzofuransulfonamide
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Quantity
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22 g
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Type
|
reactant
|
Smiles
|
C(CCC)NC(=O)NS(=O)(=O)C1=CC=CC=2CC(OC21)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added portionwise at a rate
|
Type
|
TEMPERATURE
|
Details
|
to maintain a reflux temperature of 130°-135° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for an additional 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled under nitrogen
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Name
|
|
Type
|
|
Smiles
|
CC1(OC2=C(C1)C=CC=C2S(=O)(=O)N=C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |